molecular formula C11H16N2OS B14808417 4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-2-amine

4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-2-amine

Cat. No.: B14808417
M. Wt: 224.32 g/mol
InChI Key: LEXZHMYJJBXWDR-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-2-amine is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.326 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamine group, and a methylthio group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-2-amine involves several steps. One common method includes the reaction of 2,6-dichloro-N,N-dimethylpyridin-4-amine with cyclopropanol and methylthiol under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and cost efficiency.

Chemical Reactions Analysis

4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylthio groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-2-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-6-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C11H16N2OS/c1-13(2)10-6-9(14-8-4-5-8)7-11(12-10)15-3/h6-8H,4-5H2,1-3H3

InChI Key

LEXZHMYJJBXWDR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=C1)OC2CC2)SC

Origin of Product

United States

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